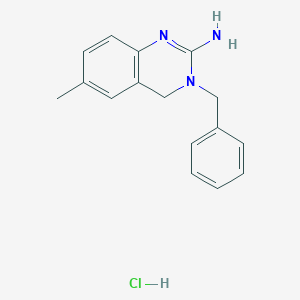
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride typically involves the reaction of anthranilic acid derivatives with various reagents. One common method includes the refluxing of anthranilic acid with acetic anhydride in acetic acid to form benzoxazinone intermediates, which are then further reacted to produce the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the quinazoline ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, hydrogen peroxide, sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, solvents like acetic acid or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives .
Scientific Research Applications
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), leading to the disruption of folate metabolism and subsequent cell death. This mechanism is particularly relevant in its anticancer and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4H-benzo[d][1,3]oxazin-4-one: A precursor in the synthesis of quinazoline derivatives.
3-benzyl-2-cinnamylthio-6-(methyl or nitro)-quinazolin-4(3H)-ones: Known for their DHFR inhibitory activity.
Uniqueness
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its significance .
Properties
Molecular Formula |
C16H18ClN3 |
|---|---|
Molecular Weight |
287.79 g/mol |
IUPAC Name |
3-benzyl-6-methyl-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H17N3.ClH/c1-12-7-8-15-14(9-12)11-19(16(17)18-15)10-13-5-3-2-4-6-13;/h2-9H,10-11H2,1H3,(H2,17,18);1H |
InChI Key |
KJFHCDVSOROXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N(C2)CC3=CC=CC=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridin-1-amine](/img/structure/B13866088.png)
![Tert-butyl 4-[5-carbamoyl-3-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13866107.png)
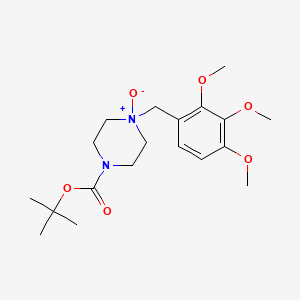
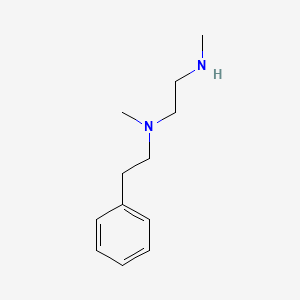
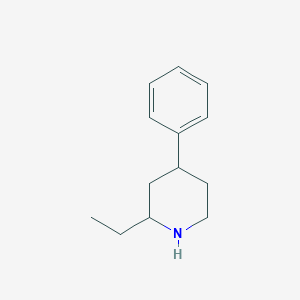
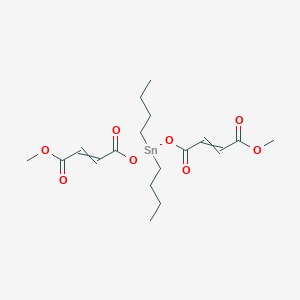
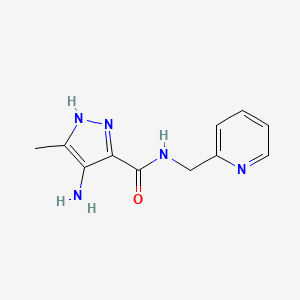

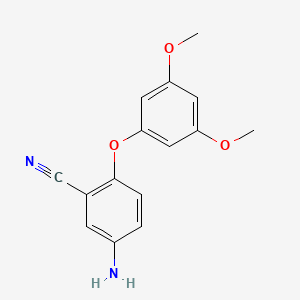

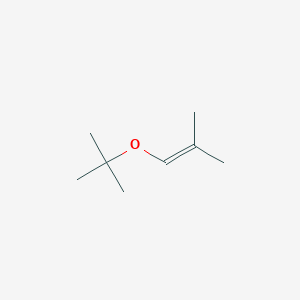

![Ethyl 7-amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13866170.png)

